molecular formula C35H68N2O3+2 B12957248 N,N,N',N'-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N'-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium

N,N,N',N'-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N'-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium

Katalognummer: B12957248
Molekulargewicht: 564.9 g/mol
InChI-Schlüssel: ZNMZQXDUPKWJBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,N’,N’-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N’-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium is a complex organic compound It is characterized by its unique structure, which includes multiple cyclohexyl groups and a decane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N’-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium typically involves multiple steps. The process begins with the preparation of the cyclohexyl intermediates, which are then coupled with the decane backbone through a series of reactions. Common reagents used in these reactions include methyl iodide, sodium hydroxide, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N,N’,N’-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N’-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions mentioned above often require specific conditions, such as controlled temperatures, pressures, and pH levels. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions might require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N,N,N’,N’-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N’-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound may be used in biochemical assays and as a probe to study cellular processes.

    Industry: It can be used in the production of polymers, coatings, and other materials due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N,N,N’,N’-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N’-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N,N’,N’-Tetramethylethylenediamine: A simpler compound with similar structural features but lacking the cyclohexyl groups.

    N,N-Dimethylcyclohexylamine: Contains a cyclohexyl group but is less complex than the target compound.

    Decamethylenediamine: Shares the decane backbone but lacks the cyclohexyl and oxoethyl groups.

Uniqueness

N,N,N’,N’-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N’-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium is unique due to its combination of cyclohexyl groups and a decane backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Eigenschaften

Molekularformel

C35H68N2O3+2

Molekulargewicht

564.9 g/mol

IUPAC-Name

10-[dimethyl-[2-(3-methylcyclohexyl)oxy-2-oxoethyl]azaniumyl]decyl-dimethyl-[2-(5-methyl-2-propan-2-ylcyclohexyl)-2-oxoethyl]azanium

InChI

InChI=1S/C35H68N2O3/c1-28(2)32-21-20-30(4)25-33(32)34(38)26-36(5,6)22-15-13-11-9-10-12-14-16-23-37(7,8)27-35(39)40-31-19-17-18-29(3)24-31/h28-33H,9-27H2,1-8H3/q+2

InChI-Schlüssel

ZNMZQXDUPKWJBV-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC(C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)C2CC(CCC2C(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.